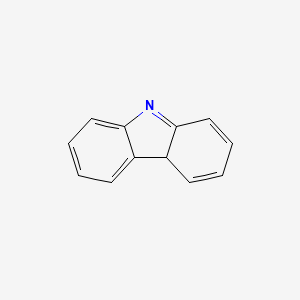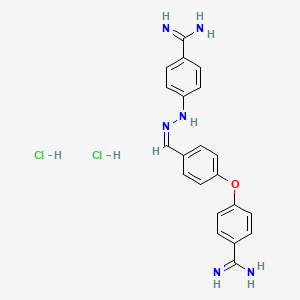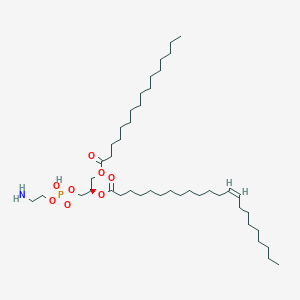
1-hexadecanoyl-2-(13Z-docosenoyl)-sn-glycero-3-phosphoethanolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PE(16:0/22:1(13Z)), also known as GPEtn 16:0/22:1(13Z) or PE(38:1), belongs to the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoetahnolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages. Thus, PE(16:0/22:1(13Z)) is considered to be a glycerophosphoethanolamine lipid molecule. PE(16:0/22:1(13Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(16:0/22:1(13Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(16:0/22:1(13Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(16:0/22:1(13Z)) participates in a number of enzymatic reactions. In particular, Cytidine monophosphate and PE(16:0/22:1(13Z)) can be biosynthesized from CDP-ethanolamine and DG(16:0/22:1(13Z)/0:0); which is mediated by the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(16:0/22:1(13Z)) can be biosynthesized from PS(16:0/22:1(13Z)) through its interaction with the enzyme phosphatidylserine decarboxylase. Furthermore, PE(16:0/22:1(13Z)) can be biosynthesized from PS(16:0/22:1(13Z)) through its interaction with the enzyme phosphatidylserine decarboxylase. Finally, Cytidine monophosphate and PE(16:0/22:1(13Z)) can be biosynthesized from CDP-ethanolamine and DG(16:0/22:1(13Z)/0:0); which is catalyzed by the enzyme choline/ethanolaminephosphotransferase. In humans, PE(16:0/22:1(13Z)) is involved in phosphatidylethanolamine biosynthesis pe(16:0/22:1(13Z)) pathway and phosphatidylcholine biosynthesis PC(16:0/22:1(13Z)) pathway.
1-hexadecanoyl-2-(13Z-docosenoyl)-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the acyl groups at C-1 and C-2 are hexadecanoyl and (13Z)-docosenoyl respectively. It derives from a hexadecanoic acid and an erucic acid.
Wissenschaftliche Forschungsanwendungen
Application in Lung Surfactant Research
1-Hexadecanoyl-2-(13Z-docosenoyl)-sn-glycero-3-phosphoethanolamine, a type of phospholipid, has been studied for its potential use in improving synthetic clinical lung surfactant preparations. Hexadecanol, a component of this phospholipid, enhances the spreading properties of lung surfactants, which is crucial in treating respiratory distress syndromes. Research by Zhu et al. (2016) in the field of exogenous lung surfactant research shows that the addition of hexadecanol affects the lateral organization and surface tension kinetics of membranes, which can be critical in pulmonary therapies (Zhu, Sun, Hao, & Zhang, 2016).
Role in Membrane Behavior and Drug Delivery
This phospholipid is also significant in studying the behavior of lipid membranes. For example, Skaug, Longo, and Faller (2009) utilized a molecular dynamics model to investigate the interactions of similar phospholipids in lipid bilayers, which is pivotal in understanding cell membrane dynamics and developing drug delivery systems (Skaug, Longo, & Faller, 2009).
Application in Biomimetic Monolith Fabrication
Zhu et al. (2021) explored the use of similar phospholipids in creating biomimetic monoliths for studying drug-membrane interactions. This research contributes to the development of new stationary phases for analyzing the properties of drug candidates, which is a key step in pharmaceutical development (Zhu et al., 2021).
Investigation in Bacterial Lipid Membranes
The phospholipid's structural analogs have been used in the study of bacterial lipid membranes. Ter Horst et al. (2010) synthesized a version of this phospholipid to investigate Mycobacterium tuberculosis, providing insights into its role in the lipidomic analyses of mycobacterial infections (Ter Horst et al., 2010).
Insights in Membrane Protein Interaction
Another interesting application is in the study of membrane protein interactions. For instance, the research by Picas et al. (2007) explored how similar phospholipids interact with the transmembrane protein lactose permease, which is critical for understanding the molecular mechanisms of protein function and designing targeted drug therapies (Picas, Merino-Montero, Morros, Hernández-Borrell, & Montero, 2007).
Biomedical Applications in Gene Delivery
The phospholipid and its derivatives have been explored in the field of gene delivery. Wölk et al. (2015) characterized binary lipid mixtures involving similar phospholipids for their potential in gene transfer, demonstrating their application in creating efficient gene delivery vehicles (Wölk, Janich, Meister, Drescher, Langner, Brezesinski, & Bakowsky, 2015).
Role in Antibacterial Agent Mechanism
The lipid's structural analogs have been investigated for their role in the mechanism of antibacterial agents. Sautrey et al. (2011) studied the interactions of similar phospholipids with model lipid membranes to understand the biological activity of certain antibacterial derivatives (Sautrey, Orlof, Korchowiec, Regnouf de Vains, & Rogalska, 2011).
Eigenschaften
Molekularformel |
C43H84NO8P |
|---|---|
Molekulargewicht |
774.1 g/mol |
IUPAC-Name |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (Z)-docos-13-enoate |
InChI |
InChI=1S/C43H84NO8P/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-43(46)52-41(40-51-53(47,48)50-38-37-44)39-49-42(45)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h17-18,41H,3-16,19-40,44H2,1-2H3,(H,47,48)/b18-17-/t41-/m1/s1 |
InChI-Schlüssel |
XMJSNHMFTISTET-AFASEBMKSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCC=CCCCCCCCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



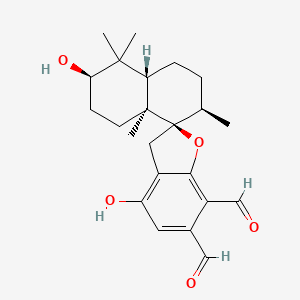
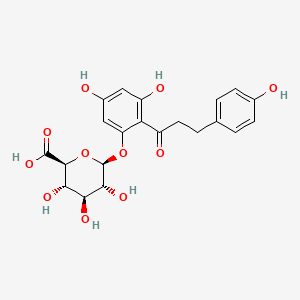
![N-[3-[1-[[2'-[[(Isopentyloxycarbonyl)amino]sulfonyl]-3-fluoro-1,1'-biphenyl-4-yl]methyl]-4-ethyl-2-propyl-1H-imidazol-5-yl]-3-oxopropyl]-N-(3-pyridyl)butyramide](/img/structure/B1242110.png)
![(19E,21E,23Z,25Z,27E,29E,31E)-33-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,11,13,37-heptahydroxy-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B1242111.png)
![1-[(2R)-2-(1,3-Benzodioxol-4-yl)heptyl]-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B1242112.png)
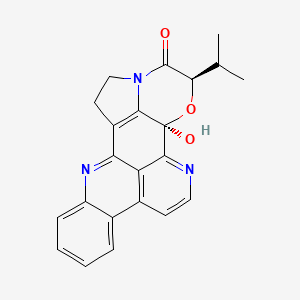

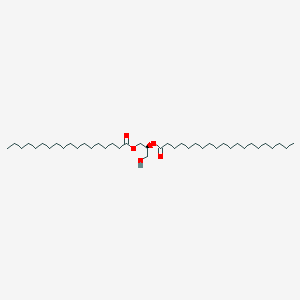
![[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B1242122.png)
![[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1242123.png)

